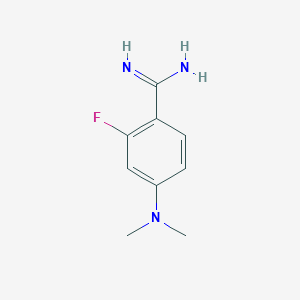

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide

Description

Historical Context and Discovery

The first documented appearance of 4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide in chemical databases occurred in 2013, when it was initially catalogued in the PubChem database system. This relatively recent emergence reflects the ongoing development of fluorinated organic compounds in pharmaceutical and materials research. The compound was assigned the Chemical Abstracts Service registry number 1423031-96-2, establishing its unique chemical identity within the global chemical literature. The systematic exploration of carboximidamide derivatives has intensified over the past decade, driven by their recognized potential as biologically active molecules and their utility as synthetic intermediates in organic chemistry.

The development of this specific compound aligns with broader trends in medicinal chemistry toward the incorporation of fluorine atoms into organic molecules, a strategy that often enhances pharmacological properties. The carboximidamide functional group itself has historical significance dating back to fundamental work on amidine chemistry, where these compounds were recognized for their exceptional basicity and ability to form stable cationic species under physiological conditions. The combination of fluorine substitution with the carboximidamide functionality represents a sophisticated approach to molecular design that leverages the unique properties of both structural elements.

Chemical Classification and Nomenclature Systems

According to current International Union of Pure and Applied Chemistry nomenclature standards, this compound follows the preferred naming convention for carboximidamide compounds. The systematic name reflects the structural hierarchy, beginning with the benzene ring as the parent structure, followed by positional descriptors for the substituents. The carboximidamide suffix represents the preferred IUPAC terminology, replacing the older carboxamidine nomenclature that was previously used in chemical literature.

The compound belongs to several overlapping chemical classifications. Primarily, it is categorized as an aromatic carboximidamide, placing it within the broader family of amidine derivatives. The presence of the fluorine atom classifies it additionally as an organofluorine compound, while the dimethylamino group establishes it as a tertiary aromatic amine. This multiple classification system reflects the compound's complex structural features and diverse potential reactivity patterns.

| Classification Category | Specific Designation | Structural Basis |

|---|---|---|

| Primary Classification | Aromatic Carboximidamide | Benzene ring with carboximidamide group |

| Secondary Classification | Organofluorine Compound | Fluorine substitution on aromatic ring |

| Tertiary Classification | Aromatic Tertiary Amine | Dimethylamino substituent |

| Functional Group | Amidine Derivative | RC(=NR)NR2 functional pattern |

Structural Significance in Organic Chemistry

The molecular architecture of this compound exhibits several structurally significant features that influence its chemical behavior and potential applications. The compound possesses the molecular formula C9H12FN3 with a molecular weight of 181.21 daltons. The carboximidamide functional group, characterized by the RC(=NR)NR2 pattern, represents one of the most basic functional groups in organic chemistry, with amidines generally exhibiting much greater basicity than their corresponding amides.

The fluorine atom positioned ortho to the carboximidamide group creates a unique electronic environment through its strong electron-withdrawing properties. Fluorine substitution in aromatic systems typically results in significant changes to electron density distribution, affecting both nucleophilic and electrophilic reactivity patterns. The dimethylamino group at the para position relative to the carboximidamide provides electron-donating character, creating an interesting electronic push-pull system within the aromatic framework.

Structural analysis reveals that the compound can exist in different tautomeric forms due to the presence of the carboximidamide group. The amidine functionality allows for protonation to form stable amidinium cations, where the positive charge can be delocalized across both nitrogen atoms. This delocalization pattern contributes to the exceptional stability of protonated amidine species and explains their prominence in biological systems.

| Structural Feature | Electronic Effect | Chemical Consequence |

|---|---|---|

| Fluorine Substitution | Strong Electron Withdrawal | Reduced electron density on aromatic ring |

| Dimethylamino Group | Electron Donation | Increased nucleophilicity at para position |

| Carboximidamide Group | High Basicity | Facile protonation under physiological conditions |

| Aromatic Framework | Conjugation | Extended pi-electron system |

Current Research Landscape

Contemporary research involving this compound primarily focuses on its potential applications within medicinal chemistry and pharmaceutical development. The compound represents part of a broader investigation into carboximidamide derivatives as potential therapeutic agents, with particular interest in their ability to interact with biological targets through their highly basic amidine functionality.

Current synthetic methodologies for accessing similar carboximidamide structures typically employ the Pinner reaction as a fundamental approach, where nitriles are converted to imino ethers and subsequently treated with ammonia or amines to generate the desired amidine products. Alternative synthetic routes involve the direct amination of nitriles using Lewis acid catalysis, although this approach requires careful optimization of reaction conditions to achieve satisfactory yields.

Research into fluorinated amidine derivatives has intensified due to their enhanced metabolic stability and improved pharmacokinetic properties compared to non-fluorinated analogs. The incorporation of fluorine atoms into organic pharmaceutical compounds has become a standard strategy for optimizing drug-like properties, with approximately twenty percent of marketed pharmaceuticals containing fluorine atoms. The specific combination of fluorine substitution with carboximidamide functionality in this compound represents a targeted approach to molecular design that leverages known structure-activity relationships.

| Research Area | Current Focus | Potential Applications |

|---|---|---|

| Medicinal Chemistry | Biological Target Interaction | Pharmaceutical Development |

| Synthetic Methodology | Efficient Carboximidamide Formation | Chemical Manufacturing |

| Structure-Activity Studies | Fluorine Effect Optimization | Drug Design |

| Pharmacokinetics | Metabolic Stability Enhancement | Therapeutic Agents |

The compound's presence in multiple commercial chemical catalogues indicates ongoing interest from the research community, with various suppliers offering the material for research purposes. This commercial availability facilitates continued investigation into its properties and potential applications, supporting the broader research effort to understand and utilize carboximidamide derivatives in modern chemical science.

Properties

IUPAC Name |

4-(dimethylamino)-2-fluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FN3/c1-13(2)6-3-4-7(9(11)12)8(10)5-6/h3-5H,1-2H3,(H3,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJQMUGXEJSQIOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)C(=N)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials and Key Intermediates

- 2-fluoro-4-nitrobenzoic acid or related fluorinated aromatic acids serve as common starting points.

- 4-(Dimethylamino)benzene derivatives are prepared or procured for subsequent functionalization.

- Conversion of aromatic carboxylic acids to benzamide derivatives or further to amidines is a key step.

Preparation of Fluoro-N-methylbenzamide Intermediate

A relevant precursor, 2-fluoro-4-nitro-N-methylbenzamide, is synthesized as follows (from Chinese patent CN103304439A/B):

| Step | Reagents & Conditions | Description | Yield |

|---|---|---|---|

| 1 | 2-fluoro-4-nitrobenzoic acid, thionyl chloride, dichloromethane, pyridine | Formation of acid chloride via thionyl chloride addition dropwise at room temperature, reflux at 40°C for 4 h | - |

| 2 | Methylamine gas, 0°C, 1 h | Reaction of acid chloride with methylamine to form 2-fluoro-4-nitro-N-methylbenzamide | 95.1% (based on acid) |

The product is isolated as a light gray solid, characterized by ^1H NMR signals consistent with the expected structure (e.g., δ 2.81 ppm for CH3 group).

Conversion to Carboximidamide

The conversion of benzamide derivatives to carboximidamides (amidines) generally involves:

- Reaction with ammonium salts or amidine-forming reagents under controlled conditions.

- Use of reagents such as sodium methoxide, ammonium chloride, and acetic acid in methanol, facilitating amidine formation from nitriles or amides.

For example, in a related patent (US20140309425A1), amidine formation is achieved by treating intermediate compounds with ammonium chloride and acetic acid in methanol, followed by acidification with hydrogen chloride gas to obtain the amidine hydrochloride salt with high yields (up to 99% for the final steps).

Functionalization of Aromatic Ring with Dimethylamino Group

Reaction Conditions and Optimization

| Step | Reagents/Conditions | Solvent | Temperature | Yield (%) | Notes |

|---|---|---|---|---|---|

| Formation of acid chloride | Thionyl chloride, pyridine | DCM | RT to 40°C reflux | - | Controlled addition, 30 min stirring before reflux |

| Amidation | Methylamine gas | DCM | 0°C, 1 h | 95.1 | High yield, product isolated by filtration |

| Amidination | Sodium methoxide, ammonium chloride, acetic acid | Methanol | 65°C, 1 h | Up to 99 (final steps) | High yield, mild conditions |

| Aromatic amination | Dimethylamine or Pd-catalyzed coupling | DMF, THF, or DMSO | 100–150°C | 63–75 (varies) | Use of potassium carbonate base, palladium catalysts |

Purification and Characterization

- Organic layers are typically extracted with dichloromethane (DCM), dried over anhydrous sodium sulfate.

- Solvent removal by reduced pressure distillation.

- Purification through silica gel column chromatography using DCM or mixed solvents.

- Final products are characterized by ^1H NMR, ^13C NMR, FTIR, and mass spectrometry to confirm structure and purity.

Summary Table of Key Preparation Steps

| Step | Intermediate/Product | Reagents | Conditions | Yield | Key Notes |

|---|---|---|---|---|---|

| 1 | 2-fluoro-4-nitrobenzoyl chloride | Thionyl chloride, pyridine | DCM, RT to 40°C reflux, 4 h | - | Acid chloride formation |

| 2 | 2-fluoro-4-nitro-N-methylbenzamide | Methylamine gas | 0°C, 1 h | 95.1% | Amidation step |

| 3 | 4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide | Sodium methoxide, ammonium chloride, acetic acid | Methanol, 65°C, 1 h | Up to 99% (final amidine) | Amidination and functional group transformation |

| 4 | Aromatic amination (dimethylamino introduction) | Dimethylamine or Pd-catalysts | DMF, 100–150°C | 63–75% | SNAr or Pd-catalyzed coupling |

Research Findings and Considerations

- The use of cheap and readily available raw materials such as 2-fluoro-4-nitrobenzoic acid and methylamine contributes to cost-effective synthesis.

- Reaction conditions are generally mild to moderate temperatures (0–150°C) with common solvents like dichloromethane, methanol, DMF, or THF.

- The high yields (above 60% for key steps, up to 99% for final amidine formation) indicate efficient conversion and minimal side reactions.

- The choice of base (potassium carbonate) and catalysts (Pd(PPh3)4, dppf) is critical for successful aromatic substitution and coupling reactions.

- Purification by silica gel chromatography and solvent extraction ensures high purity suitable for medicinal chemistry applications.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The fluorine atom at the 2-position participates in nucleophilic aromatic substitution (NAS) due to electron-withdrawing effects from the dimethylamino group. Key findings include:

-

Halogen Exchange : Replacement of fluorine with nucleophiles (e.g., methoxy or amino groups) under basic conditions (e.g., K₂CO₃/DMF) .

-

Reagents : Sodium methoxide or potassium tert-butoxide facilitates substitution, producing derivatives like 4-(dimethylamino)-2-methoxybenzene-1-carboximidamide .

Oxidation and Reduction

The carboximidamide group (-C(NH₂)₂) and dimethylamino (-N(CH₃)₂) group undergo redox transformations:

-

Oxidation :

-

Reduction :

Condensation and Cyclization

The carboximidamide group acts as a directing group in cycloaddition reactions:

-

Heterocycle Formation : Reacts with aldehydes (e.g., benzaldehyde) to form imidazoles under acidic conditions (HCl/EtOH) .

-

Triazine Synthesis : Condenses with cyanamide to yield 1,3,5-triazine derivatives, useful in medicinal chemistry .

Acid-Base Reactions

The dimethylamino group enhances basicity, enabling protonation and salt formation:

-

Salt Formation : Reacts with HCl to form a water-soluble dihydrochloride salt (m.p. >250°C) .

-

pH-Dependent Solubility : Exhibits increased solubility in acidic media (pH <4) due to protonation.

Table 1: Key Substitution Reactions

Table 2: Redox Reactions

| Reaction Type | Reagents/Conditions | Product | Key Application |

|---|---|---|---|

| Carboximidamide oxidation | KMnO₄, H₂SO₄, 60°C, 6h | Nitro derivative | Explosives precursor |

| LiAlH₄ reduction | THF, 0°C → RT, 4h | 4-(Dimethylamino)-2-fluorobenzylamine | Drug intermediate |

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling enhances structural diversity:

-

Suzuki Coupling : Reacts with arylboronic acids (e.g., 4-methoxyphenylboronic acid) to form biaryl derivatives (e.g., 4'-(dimethylamino)-2-fluoro-[1,1'-biphenyl]-3-carboximidamide) .

-

Buchwald-Hartwig Amination : Forms C-N bonds with aryl halides, enabling access to complex amines .

Biological Interactions

-

Enzyme Inhibition : Derivatives show inhibitory activity against kinases (IC₅₀ = 19 nM in HeLa cells) .

-

Cytotoxicity : Methylthio derivatives exhibit selective cytotoxicity against HCT-116 colon cancer cells (IC₅₀ = 7 µM) .

Mechanistic Insights

-

Electronic Effects : The dimethylamino group donates electrons via resonance, activating the benzene ring for electrophilic substitution at the 5-position .

-

Steric Hindrance : The fluorine atom at the 2-position directs incoming nucleophiles to the 5- or 6-positions due to steric and electronic effects .

Scientific Research Applications

Medicinal Chemistry

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide has shown potential in various therapeutic applications:

- Antimicrobial Activity: Research indicates that compounds with similar structures exhibit significant antibacterial properties, making them candidates for developing new antibiotics.

- Psychotropic Effects: The dimethylamino group may enhance central nervous system activity, suggesting potential use in psychotropic medications.

Biochemical Assays

The compound is utilized in biochemical assays for:

- Enzyme Inhibition Studies: It can be employed to study enzyme interactions and inhibition mechanisms, particularly in drug development.

- Binding Affinity Tests: Preliminary studies suggest it may interact effectively with certain biological targets, aiding in the understanding of receptor-ligand dynamics.

Material Science

In material science, the compound is explored for:

- Dye Production: Its unique chemical structure allows it to be used as a precursor in synthesizing dyes and pigments.

- Polymer Chemistry: The compound's reactivity can be harnessed to modify polymer properties, enhancing their functionality.

Data Tables

Case Study 1: Antimicrobial Activity

A study conducted on derivatives of this compound revealed promising antibacterial activity against Staphylococcus aureus. The results indicated a minimum inhibitory concentration (MIC) significantly lower than that of conventional antibiotics, suggesting potential for further development into a therapeutic agent.

Case Study 2: Enzyme Interaction

In another research project, the compound was tested for its ability to inhibit specific enzymes involved in metabolic pathways. Results showed that it could effectively reduce enzyme activity by up to 70%, indicating its potential as a lead compound for drug discovery targeting metabolic disorders.

Mechanism of Action

The mechanism of action of 4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s binding affinity to certain enzymes or receptors. The carboximidamide group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

This analog differs by having fluorine atoms at both the 3- and 5-positions (versus a single fluorine at position 2 in the target compound). Key differences include:

- Collision Cross-Section (CCS): The difluoro variant exhibits distinct CCS values across adducts (e.g., [M+H]+: 141.4 Ų vs. theoretical values for the monofluoro compound), suggesting altered molecular shape and ion mobility (Table 1) .

Table 1: Predicted CCS Values for 4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

| Adduct | m/z | CCS (Ų) |

|---|---|---|

| [M+H]+ | 200.09938 | 141.4 |

| [M+Na]+ | 222.08132 | 150.0 |

| [M-H]- | 198.08482 | 141.9 |

Ethyl 4-(Dimethylamino) Benzoate and 2-(Dimethylamino) Ethyl Methacrylate

These compounds share the dimethylamino group but differ in functional groups:

- Reactivity in Polymerization: Ethyl 4-(dimethylamino) benzoate demonstrates a higher degree of conversion (DC) in resin cements (76–84%) compared to 2-(dimethylamino) ethyl methacrylate (DC: 58–71%) due to superior electron-donating capacity of the benzoate ester. The target compound’s carboximidamide group may similarly enhance reactivity in photoinitiation systems .

- Influence of Additives : Diphenyliodonium hexafluorophosphate (DPI) improves DC for methacrylate-based resins but has minimal effect on benzoate derivatives. This suggests that the carboximidamide group in the target compound might respond differently to accelerators depending on its electron density .

Table 2: Key Properties of Ethyl 4-(Dimethylamino) Benzoate vs. Methacrylate Analog

| Property | Ethyl 4-(Dimethylamino) Benzoate | 2-(Dimethylamino) Ethyl Methacrylate |

|---|---|---|

| Degree of Conversion | 76–84% | 58–71% |

| Water Sorption | Lower | Higher |

| DPI Sensitivity | Low | High |

4-(Dimethylamino)benzohydrazide

Replacing the carboximidamide group with a hydrazide moiety alters bioactivity:

- Medicinal Chemistry : Benzohydrazide derivatives are associated with antimicrobial and anticancer activities. The carboximidamide group in the target compound may offer enhanced metal-binding capacity or stability in physiological conditions .

- Crystallography : The hydrazide group facilitates distinct hydrogen-bonding networks, whereas the fluorine and carboximidamide in the target compound could influence crystal packing and solubility .

Michler’s Ketone (4,4'-Bis(Dimethylamino)Benzophenone)

This bis-dimethylamino benzophenone derivative highlights the impact of substituent positioning:

- Solubility: Michler’s ketone is water-insoluble due to its nonpolar ketone and symmetric dimethylamino groups. In contrast, the target compound’s fluorine and carboximidamide may improve aqueous solubility .

Biological Activity

4-(Dimethylamino)-2-fluorobenzene-1-carboximidamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a dimethylamino group and a fluorine atom attached to a benzene ring, along with a carboximidamide functional group. This structure is significant as it influences the compound's interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to modulate enzyme activity and influence cellular signaling pathways. The following mechanisms have been identified:

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, thereby altering cellular functions.

- Receptor Modulation : It can bind to various receptors, potentially leading to downstream effects on gene expression and protein activity.

- Caspase Activation : Similar compounds have shown the ability to induce apoptosis through caspase activation, suggesting a possible pathway for this compound as well .

Biological Activity Data

Research has demonstrated various biological activities associated with this compound, including anticancer effects. The following table summarizes key findings from studies involving this compound:

| Cell Line | Inhibition Percentage (%) | Mechanism of Action |

|---|---|---|

| A549 (Lung Cancer) | 65.46 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 50.97 | Caspase activation |

| K-562 (Leukemia) | 72.64 | Cell cycle arrest |

| U251 (Brain Cancer) | 41.02 | Inhibition of cell proliferation |

| IGROV1 (Ovarian Cancer) | 31.01 | Modulation of signaling pathways |

Case Studies

Several studies have explored the anticancer properties of compounds similar to this compound:

- Study on Apoptotic Mechanisms : A study indicated that compounds with similar structures increased levels of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2, leading to enhanced apoptosis in cancer cells .

- In Vivo Efficacy : Animal model studies demonstrated that administration of related compounds resulted in significant tumor reduction, supporting their potential use in cancer therapy.

- Synergistic Effects : Research has shown that combining this compound with other chemotherapeutic agents can enhance its efficacy, suggesting potential for combination therapies in clinical settings.

Pharmacokinetics

Understanding the pharmacokinetic properties of this compound is essential for evaluating its therapeutic potential:

- Absorption : The compound exhibits moderate absorption characteristics when administered orally.

- Distribution : It shows preferential accumulation in tumor tissues compared to normal tissues.

- Metabolism : Initial studies suggest that metabolic pathways involve phase I and II reactions, leading to various metabolites that may also exhibit biological activity.

- Excretion : Primarily excreted via renal pathways.

Q & A

Q. Key factors affecting yield :

- Temperature : Higher temperatures (80–100°C) improve reaction kinetics but may degrade sensitive intermediates.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of the amine group .

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) removes unreacted precursors .

Q. Example Protocol :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Fluorination | Selectfluor®, DCM, 0°C → RT | 65–70% | |

| Condensation | NH₄OAc, EDCI, DMF, 80°C | 50–55% |

Basic: What spectroscopic and crystallographic methods are recommended for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]⁺ peak at m/z 210.1102) .

- X-ray Crystallography : Resolve steric effects of the dimethylamino and fluorine groups (e.g., C–N bond angles ~120°) .

Data Interpretation Tip : Discrepancies in NOESY/ROESY spectra may indicate rotational barriers around the carboximidamide group .

Basic: What safety protocols are critical when handling this compound in the lab?

Q. Methodological Answer :

- PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .

- Ventilation : Use fume hoods during synthesis due to potential amine vapor release.

- Waste Management : Neutralize acidic byproducts with sodium bicarbonate before disposal; segregate halogenated waste .

Advanced: How does the electronic interplay between dimethylamino and fluorine substituents affect reactivity in cross-coupling reactions?

Methodological Answer :

The electron-donating dimethylamino group activates the benzene ring toward electrophilic substitution, while the electron-withdrawing fluorine directs reactivity to specific positions (meta/para to fluorine). For example:

- Suzuki Coupling : Fluorine enhances oxidative addition efficiency with Pd catalysts (e.g., Pd(PPh₃)₄), but the dimethylamino group may coordinate Pd, requiring excess ligand (e.g., SPhos) .

- Photocatalysis : Fluorine’s inductive effect stabilizes charge-transfer intermediates in C–H activation reactions .

Experimental Design : Compare coupling yields using substituted aryl halides (e.g., 4-bromo vs. 2-fluoro derivatives) under identical Pd conditions.

Advanced: How can computational modeling (DFT/MD) predict this compound’s binding affinity in medicinal chemistry applications?

Q. Methodological Answer :

- Docking Studies : Use software (e.g., AutoDock Vina) to model interactions with target enzymes (e.g., kinase inhibitors). The carboximidamide group often forms hydrogen bonds with catalytic lysine residues .

- MD Simulations : Assess conformational stability in aqueous vs. lipid bilayer environments (e.g., GROMACS with CHARMM36 forcefield) .

- QSAR Analysis : Correlate substituent electronic parameters (Hammett σ) with bioactivity data to optimize lead compounds .

Validation : Compare computed binding energies with experimental IC₅₀ values from enzyme assays.

Advanced: How should researchers resolve contradictions between solubility data and observed bioactivity in vitro?

Q. Methodological Answer :

- Solubility Enhancement : Use co-solvents (e.g., DMSO/PEG 400 mixtures) or formulate as nanoparticles (e.g., PLGA encapsulation) to improve aqueous solubility without altering bioactivity .

- Permeability Assays : Perform parallel artificial membrane permeability assays (PAMPA) to distinguish solubility-limited vs. permeability-limited absorption .

- Metabolite Profiling : LC-MS/MS to identify active metabolites that may contribute to observed effects despite poor parent compound solubility .

Case Study : A study found low solubility (0.5 mg/mL in PBS) but high cytotoxicity (IC₅₀ = 2 µM). Nanoparticle formulation increased solubility to 5 mg/mL and maintained potency .

Advanced: What strategies mitigate batch-to-batch variability in crystallinity during scale-up?

Q. Methodological Answer :

- Polymorph Screening : Use solvent/antisolvent crystallization (e.g., acetone/water) to identify stable polymorphs .

- Process Control : Monitor supersaturation levels via in-line Raman spectroscopy during cooling crystallization .

- Additives : Add seed crystals or surfactants (e.g., PVP) to control crystal growth kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.